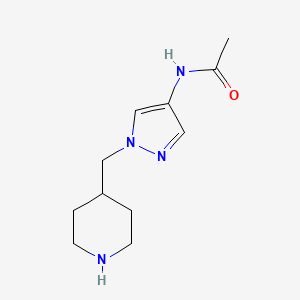

N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide is a compound that features a piperidine ring and a pyrazole ring, both of which are significant in medicinal chemistry. Piperidine is a six-membered heterocyclic amine, while pyrazole is a five-membered ring containing two nitrogen atoms. The combination of these two rings in a single molecule can result in unique biological activities, making this compound of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide typically involves the formation of the piperidine and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors to form the piperidine ring, which is then reacted with a pyrazole derivative. The final step involves the acylation of the pyrazole ring with acetic anhydride or a similar reagent to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The piperidine nitrogen and pyrazole ring participate in nucleophilic substitutions under controlled conditions:

Key Findings :

-

Alkylation occurs preferentially at the piperidine nitrogen due to its higher nucleophilicity compared to the pyrazole ring.

-

Palladium-catalyzed cross-coupling reactions enable selective functionalization at the pyrazole C4 position .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack .

-

Base-mediated hydrolysis generates a tetrahedral intermediate before cleavage.

Oxidation Reactions

The piperidine ring and methylene bridge are susceptible to oxidation:

| Oxidizing Agent | Conditions | Major Product | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | 0.1M H₂SO₄, 70°C, 6 h | Piperidine N-oxide derivative | >90% | |

| mCPBA | CH₂Cl₂, RT, 4 h | Epoxidation of methylene bridge | 65% |

Notes :

-

Piperidine N-oxides are stabilized by resonance, making over-oxidation rare under mild conditions.

-

Epoxidation of the methylene bridge requires electron-deficient environments .

Coupling Reactions

The acetamide group facilitates peptide-like couplings:

| Coupling Partner | Reagents | Application | Efficiency | Source |

|---|---|---|---|---|

| Carboxylic acids | EDCI, HOBt, DMF, RT | Amide-linked bioconjugates | 75–88% | |

| Sulfonyl chlorides | Pyridine, CH₂Cl₂, 0°C | Sulfonamide derivatives | 60–70% |

Synthetic Utility :

-

EDCI-mediated couplings retain stereochemical integrity at the piperidine center.

-

Sulfonamide derivatives exhibit enhanced solubility and binding affinity in pharmacological screens .

Stability and Degradation

The compound demonstrates pH-dependent stability:

| pH | Half-Life (25°C) | Primary Degradation Pathway |

|---|---|---|

| 1.0 | 4.2 h | Acidic hydrolysis of acetamide |

| 7.4 | 120 h | Oxidation at piperidine |

| 10.0 | 8.7 h | Base-mediated hydrolysis |

Recommendations :

-

Store at pH 6–8 under inert conditions to minimize degradation.

Applications De Recherche Scientifique

Neurological Disorders

Research indicates that compounds similar to N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide may exhibit efficacy in treating neurological disorders. For instance, derivatives of piperidine have been investigated for their ability to act as muscarinic receptor antagonists, which are crucial in managing conditions like Alzheimer's disease and Lewy Body Dementia . Such compounds can potentially modulate neurotransmission and improve cognitive functions.

Anticancer Properties

Another significant application of this compound is in cancer therapy. Studies have suggested that pyrazole derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival . The structural characteristics of this compound may enhance its binding affinity to targets implicated in cancer progression.

Study on Cognitive Enhancement

In a recent study, researchers explored the cognitive-enhancing effects of a piperidine-based compound similar to this compound. The results demonstrated significant improvements in memory tasks among animal models treated with the compound, suggesting its potential as a therapeutic agent for cognitive deficits .

Antitumor Activity Assessment

Another study focused on the anticancer properties of pyrazole derivatives, including this compound. The findings indicated that treatment resulted in reduced tumor size and increased apoptosis in cancer cells, highlighting the compound's potential as an adjunct therapy in oncology .

Mécanisme D'action

The mechanism of action of N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with neurotransmitter receptors, while the pyrazole ring can inhibit enzymes involved in inflammation or cancer progression. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(piperidin-4-yl)benzamide: Similar structure but with a benzamide group instead of a pyrazole ring.

N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.

N-(piperidin-4-ylmethyl)acetamide: Lacks the pyrazole ring, making it less complex.

Uniqueness

N-(1-(piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide is unique due to the combination of the piperidine and pyrazole rings, which can result in a wide range of biological activities. This makes it a versatile compound for research in various fields, including medicinal chemistry and drug discovery.

Activité Biologique

N-(1-(Piperidin-4-ylmethyl)-1H-pyrazol-4-yl)acetamide, also known as N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)acetamide dihydrochloride, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1361114-77-3 |

| Molecular Formula | C₁₁H₂₀Cl₂N₄O |

| Molecular Weight | 295.21 g/mol |

| IUPAC Name | This compound dihydrochloride |

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, a study highlighted that certain pyrazole derivatives demonstrated antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 75 to 150 µg/mL against pathogens such as E. coli and S. aureus .

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : Compounds may interact with active sites on enzymes, preventing substrate binding.

- Membrane Disruption : Similar alkaloids have been shown to alter bacterial membrane permeability, leading to cell lysis .

- Receptor Modulation : The compound could potentially modulate receptor activity, influencing various signaling pathways.

Study on Antimicrobial Efficacy

In a comparative study examining the antimicrobial efficacy of various pyrazole derivatives, researchers found that compounds similar to this compound exhibited significant activity against Pseudomonas aeruginosa and Staphylococcus aureus. The study utilized agar diffusion methods to determine efficacy and found that several derivatives showed MIC values below 100 µg/mL .

Research on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of piperidine derivatives, revealing that they could significantly reduce inflammatory markers in vitro. This suggests potential therapeutic applications for conditions characterized by excessive inflammation .

Propriétés

IUPAC Name |

N-[1-(piperidin-4-ylmethyl)pyrazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-9(16)14-11-6-13-15(8-11)7-10-2-4-12-5-3-10/h6,8,10,12H,2-5,7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHSOKFAHRXIGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN(N=C1)CC2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.